Lower Resistivity TiN Films vs. Other Amido Precursors in ALD
In a direct comparative study of ALD TiN films using anhydrous hydrazine (N₂H₄) as a coreactant, TEMATi (TEMAT) enabled the formation of TiN films with a significantly lower resistivity compared to those deposited using TDMAT and TDEAT under their respective optimized deposition conditions. [1] This demonstrates TEMAT's superior performance in producing high-conductivity films among metal-organic precursors. [1]
| Evidence Dimension | TiN Thin Film Resistivity (post-anneal/optimized) |
|---|---|
| Target Compound Data | 220 μΩ cm |
| Comparator Or Baseline | TDMAT: 400 μΩ cm; TDEAT: 300 μΩ cm; TiCl4 (baseline): 80 μΩ cm |
| Quantified Difference | 45% lower resistivity than TDMAT; 27% lower resistivity than TDEAT. |
| Conditions | ALD TiN using N₂H₄ coreactant; Deposition temperatures: TEMATi at 425°C, TDMAT at 350°C, TDEAT at 400°C. |
Why This Matters
Lower film resistivity is critical for reducing RC delay in advanced semiconductor interconnects, directly impacting device speed and power efficiency.
- [1] Yun, S. U., et al. (2023). Low-Resistivity Titanium Nitride Thin Films Fabricated by Atomic Layer Deposition with TiCl4 and Metal–Organic Precursors in Horizontal Vias. View Source
